molecular formula C8H12N2O2 B3013501 Ethyl 1-Ethylpyrazole-4-carboxylate CAS No. 447401-91-4

Ethyl 1-Ethylpyrazole-4-carboxylate

Cat. No. B3013501
M. Wt: 168.196
InChI Key: XDGRKQJBBYAGQA-UHFFFAOYSA-N
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Description

Ethyl 1-Ethylpyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Ethyl 1-Ethylpyrazole-4-carboxylate itself is not directly mentioned in the provided papers, but the papers discuss various pyrazole derivatives and their synthesis, which can provide insights into the properties and synthesis of related compounds.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves strategies such as cyclocondensation, click chemistry, and reactions with diazo compounds. For instance, the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate involves the treatment of ethyl diazoacetate with aryl imines, suggesting that similar methods could be applied to synthesize Ethyl 1-Ethylpyrazole-4-carboxylate . Another method involves the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines, which could potentially be adapted for the synthesis of Ethyl 1-Ethylpyrazole-4-carboxylate .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized by X-ray crystallography, as seen in the structural analysis of ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate . This compound crystallizes in the triclinic space group, and its structure is stabilized by hydrogen bonding. Such structural information is crucial for understanding the reactivity and physical properties of these compounds.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including diazotization, coupling reactions, and cyclization. For example, ethyl 3-amino-5-phenylpyrazole-4-carboxylate was diazotized and coupled with different reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . These reactions demonstrate the versatility of pyrazole derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be deduced from their synthesis and molecular structure. For instance, the presence of substituents such as the ethyl group and carboxylate can influence the solubility, melting point, and reactivity of the compound. The crystallographic behavior of these compounds, as well as their spectroscopic characterization, provides further insights into their properties .

Scientific Research Applications

Ethyl 1-Ethylpyrazole-4-carboxylate is a chemical compound with the molecular formula C8H12N2O2 .

While specific applications for this compound are not readily available, pyrazoles, the class of compounds to which it belongs, have a wide range of applications in various scientific fields :

  • Medicinal Chemistry and Drug Discovery : Pyrazoles are often used as building blocks in the synthesis of various pharmaceuticals due to their diverse biological activities .
  • Agrochemistry : Pyrazoles are used in the development of pesticides and herbicides .
  • Coordination Chemistry : Pyrazoles can act as ligands, binding to a central metal atom to form coordination compounds .
  • Organometallic Chemistry : Pyrazoles can form organometallic compounds, which are used in many areas, including catalysis .

Safety And Hazards

Ethyl 1-Ethylpyrazole-4-carboxylate is associated with several hazard statements including H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 1-ethylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-10-6-7(5-9-10)8(11)12-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGRKQJBBYAGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-Ethylpyrazole-4-carboxylate

Synthesis routes and methods

Procedure details

3.7 g (26.8 mmoles) of anhydrous potassium carbonate and 4.2 g (26.6 mmoles) of ethyl iodide were added to a solution of 1.5 g (10.7 mmoles) of ethyl 1H-pyrazole-4-carboxylate dissolved in 50 ml of N,N-dimethylformamide. The mixture was stirred at room temperature for 20 hours to give rise to a reaction. After confirmation of the completion of the reaction, the reaction mixture was poured into water, followed by extraction with ethyl acetate. The resulting organic layer was washed with water and an aqueous sodium chloride solution and then dried over anhydrous magnesium sulfate. The resulting solution was subjected to vacuum distillation to remove the solvent contained therein. The residue was purified by silica gel column chromatography (developing solvent: hexane-ethyl acetate mixed solvent) to obtain 1.6 g (yield: 88.9%) of ethyl 1-ethyl-1H-pyrazole-4-carboxylate as a yellow oily substance.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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